![molecular formula C11H15N3O B11780369 1-Isopropyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one](/img/structure/B11780369.png)
1-Isopropyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isopropyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one is a heterocyclic compound that belongs to the class of pyrido[3,4-b][1,4]diazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isopropyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with an isopropyl-substituted ketone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques ensures the efficient production of the compound on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
1-Isopropyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are introduced at specific positions on the diazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted pyrido[3,4-b][1,4]diazepines, each with distinct chemical and biological properties.
Applications De Recherche Scientifique
1-Isopropyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a modulator of biological pathways and its interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating neurological disorders, cancer, and infectious diseases.
Industry: Employed in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-Isopropyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit or activate enzymes involved in neurotransmitter synthesis, thereby affecting neurological functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1H-pyrazolo[3,4-b]pyridine derivatives
- 1H-pyrrolo[2,3-b]pyridine derivatives
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
1-Isopropyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one is unique due to its specific structural features, such as the isopropyl group and the diazepine ring. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C11H15N3O |
|---|---|
Poids moléculaire |
205.26 g/mol |
Nom IUPAC |
1-propan-2-yl-3,5-dihydro-2H-pyrido[3,4-b][1,4]diazepin-4-one |
InChI |
InChI=1S/C11H15N3O/c1-8(2)14-6-4-11(15)13-9-7-12-5-3-10(9)14/h3,5,7-8H,4,6H2,1-2H3,(H,13,15) |
Clé InChI |
UUEZYKSUZJLVDU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CCC(=O)NC2=C1C=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-cyclopentyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B11780300.png)
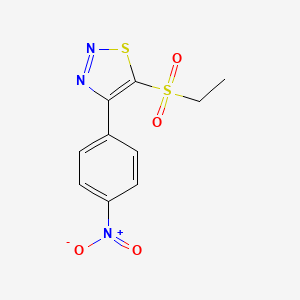
![5-(4-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11780309.png)

![6-Methoxy-2-(4-propoxyphenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11780320.png)

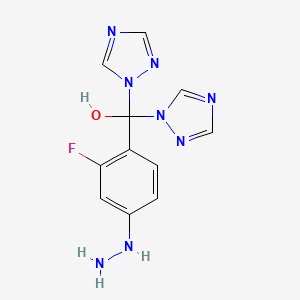
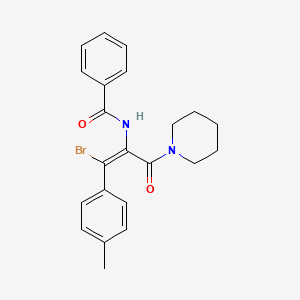
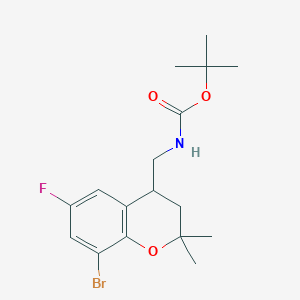
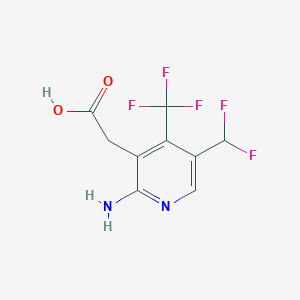
![N-(3,4-Dimethylphenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B11780347.png)
![7-Methylbenzo[d]isoxazol-3-amine](/img/structure/B11780352.png)

